(3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone
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Overview
Description
(3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzofuran core with various functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of (3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Functional Group Introduction: The amino and methoxy groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antiviral Activity: It interferes with viral replication by inhibiting viral polymerases and proteases.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
(3-Amino-5-methoxy-2-benzofuranyl)(2,5-dimethoxyphenyl)methanone can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
627058-16-6 |
---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(3-amino-5-methoxy-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17NO5/c1-21-10-5-7-15-12(8-10)16(19)18(24-15)17(20)13-9-11(22-2)4-6-14(13)23-3/h4-9H,19H2,1-3H3 |
InChI Key |
GADXHHQKNYWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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